![molecular formula C15H13NO2 B2584568 4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid CAS No. 2580242-30-2](/img/structure/B2584568.png)

4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

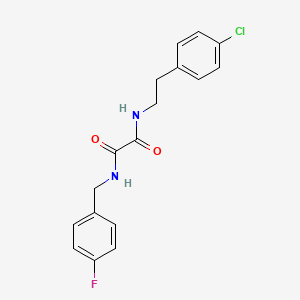

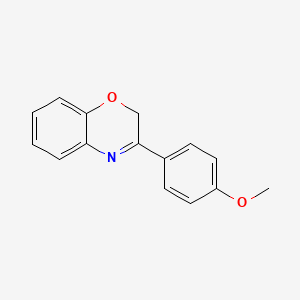

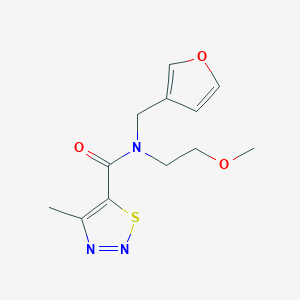

“4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid” is a chemical compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been studied by X-ray structural analysis . The structure of the compound can also be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include a density of 1.2±0.1 g/cm3, boiling point of 247.4±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.5±3.0 kJ/mol, flash point of 109.8±26.1 °C, index of refraction of 1.592, molar refractivity of 36.6±0.3 cm3, and molar volume of 108.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Photophysical Properties

Compounds structurally related to 4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid have been synthesized and their coordination complexes with lanthanides examined for unique structural frameworks and photophysical properties. The synthesis of lanthanide-based coordination polymers using aromatic carboxylic acid derivatives has been explored, demonstrating the ability of these compounds to serve as ligands that form coordination polymers with interesting photoluminescence efficiencies and structural characteristics. For example, aromatic carboxylic acids have been utilized to assemble lanthanide coordination compounds, characterized by spectroscopic techniques and assessed for their photophysical properties, exhibiting bright luminescence efficiencies in certain complexes (Sivakumar et al., 2011).

Supramolecular Assemblies and Crystal Engineering

Research has also focused on the assembly of supramolecular structures utilizing pyridine derivatives and benzoic acid counterparts. Studies on crystal engineering have shown that these compounds can form supramolecular assemblies with distinct molecular tapes and host-guest systems, highlighting the potential of this compound in the development of novel crystalline materials with specific properties (Arora & Pedireddi, 2003).

Liquid Crystalline Properties

The formation of liquid crystalline phases driven by hydrogen-bonding interactions between pyridine and benzoic acid derivatives indicates the potential for compounds like this compound to be used in the design of new liquid crystalline materials. These materials exhibit enantiotropic nematic phases and are of interest for applications in display technologies and optical devices (Alaasar et al., 2019).

Eigenschaften

IUPAC Name |

4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)11-6-4-10(5-7-11)13-8-12-2-1-3-14(12)16-9-13/h4-9H,1-3H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZWSXGHUKEKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B2584485.png)

![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)

![9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2584497.png)

![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)

![4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2584502.png)

![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)